4-(4-Methoxyphenyl)-3-methylbenzoesäure

Übersicht

Beschreibung

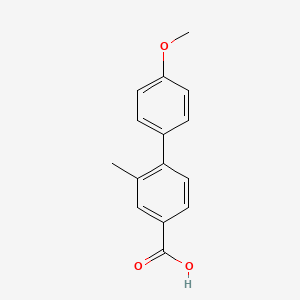

4-(4-Methoxyphenyl)-3-methylbenzoic acid is an organic compound characterized by a benzoic acid core substituted with a methoxy group at the para position of the phenyl ring and a methyl group at the meta position of the benzoic acid ring

Wissenschaftliche Forschungsanwendungen

4-(4-Methoxyphenyl)-3-methylbenzoic acid has diverse applications in scientific research:

Wirkmechanismus

Target of Action

Similar compounds such as 4-phenylbutyric acid (4-pba) have been shown to exhibit inhibitory activity against histone deacetylases (hdacs) . HDACs are a group of enzymes that remove acetyl groups from an ε-N-acetyl lysine amino acid on a histone, allowing the histones to wrap the DNA more tightly. This function is crucial for gene regulation, cell cycle progression, and developmental events .

Mode of Action

It’s worth noting that similar compounds like 4-pba act as chemical chaperones, ameliorating unfolded proteins and suppressing their aggregation . This results in protective effects against endoplasmic reticulum stress-induced neuronal cell death .

Biochemical Pathways

Compounds with similar structures, such as 4-pba, have been found to impact the protein folding process and the ubiquitin–proteasome system . This system is responsible for degrading misfolded proteins, and disruption of this system can lead to the accumulation of aggregated unfolded proteins .

Pharmacokinetics

For instance, 3-(4-hydroxy-3-methoxyphenyl)propionic acid, an end-product by gut microbiota derived from biofunctional polyphenols, undergoes rapid metabolism and wide tissue distribution with ≥1.2% absorption ratio .

Result of Action

Similar compounds like 4-pba have been found to exhibit neuroprotective effects, potentially making them viable therapeutic agents against neurodegenerative diseases .

Action Environment

It’s worth noting that the suzuki–miyaura cross-coupling reaction, which is widely used in the synthesis of various organic compounds, is known for its mild and functional group tolerant reaction conditions . This suggests that the compound’s action could potentially be influenced by various environmental factors.

Biochemische Analyse

Biochemical Properties

It’s structurally similar to 4-Methoxyphenylboronic acid, which is used in Suzuki-Miyaura cross-coupling reactions

Cellular Effects

Compounds with similar structures have shown potential neuroprotective and anti-inflammatory properties

Molecular Mechanism

It’s possible that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methoxyphenyl)-3-methylbenzoic acid typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 4-methoxybenzaldehyde and 3-methylbenzoic acid.

Grignard Reaction: A Grignard reagent is prepared from 4-methoxybenzyl chloride and magnesium in anhydrous ether. This reagent is then reacted with 3-methylbenzoic acid to form the corresponding alcohol.

Oxidation: The alcohol is oxidized to the desired carboxylic acid using an oxidizing agent such as potassium permanganate or chromium trioxide.

Industrial Production Methods

In industrial settings, the synthesis of 4-(4-Methoxyphenyl)-3-methylbenzoic acid may involve more efficient and scalable methods, such as:

Catalytic Coupling: Utilizing palladium-catalyzed coupling reactions, such as the Suzuki-Miyaura cross-coupling, to form the desired product with high yield and purity.

Continuous Flow Synthesis: Implementing continuous flow reactors to enhance reaction efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

4-(4-Methoxyphenyl)-3-methylbenzoic acid undergoes various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a corresponding phenol.

Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products Formed

Oxidation: 4-Hydroxyphenyl-3-methylbenzoic acid.

Reduction: 4-(4-Methoxyphenyl)-3-methylbenzyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-Methoxyphenylacetic acid: Similar structure but with an acetic acid moiety instead of a benzoic acid.

4-Methoxybenzoic acid: Lacks the methyl group present in 4-(4-Methoxyphenyl)-3-methylbenzoic acid.

4-Methoxyphenylboronic acid: Contains a boronic acid group instead of a carboxylic acid.

Uniqueness

4-(4-Methoxyphenyl)-3-methylbenzoic acid is unique due to the presence of both a methoxy and a methyl group on the benzoic acid core, which imparts distinct chemical and biological properties compared to its analogs .

Biologische Aktivität

4-(4-Methoxyphenyl)-3-methylbenzoic acid, also known as a methoxyphenyl derivative, has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound is notable for its structural features that may contribute to various therapeutic effects, including antimicrobial, anti-inflammatory, and anticancer properties.

Chemical Structure and Properties

The chemical structure of 4-(4-Methoxyphenyl)-3-methylbenzoic acid can be depicted as follows:

- Molecular Formula : C16H16O3

- Molecular Weight : 256.29 g/mol

The compound features a methoxy group (-OCH₃) and a methyl group (-CH₃) attached to a benzoic acid backbone, which influences its solubility and reactivity.

Antimicrobial Activity

Research indicates that 4-(4-Methoxyphenyl)-3-methylbenzoic acid exhibits significant antimicrobial properties. In a study assessing various derivatives for their ability to inhibit bacterial growth, this compound demonstrated effective inhibition against several strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth dilution methods.

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These results suggest that the compound could serve as a lead for developing new antimicrobial agents, particularly in light of rising antibiotic resistance.

Anti-inflammatory Properties

The anti-inflammatory effects of 4-(4-Methoxyphenyl)-3-methylbenzoic acid have been evaluated in vitro and in vivo. In cell culture studies, it was observed to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. The compound's mechanism appears to involve the inhibition of NF-κB signaling pathways.

Anticancer Activity

Several studies have focused on the anticancer potential of this compound. In vitro assays using various cancer cell lines (e.g., MDA-MB-231 breast cancer cells) revealed that it induces apoptosis through intrinsic pathways. The following table summarizes the cytotoxicity data:

| Cell Line | IC50 (µM) |

|---|---|

| MDA-MB-231 | 15.7 |

| SH-SY5Y | 33.9 |

| MCF-10A (non-tumorigenic) | 70.7 |

The compound's ability to modulate apoptotic markers such as BAX, caspase-3, and Bcl-2 suggests it may be a promising candidate for further development as an anticancer agent.

The biological activity of 4-(4-Methoxyphenyl)-3-methylbenzoic acid is likely mediated by its interaction with specific molecular targets. Preliminary docking studies indicate that it may bind effectively to various protein kinases involved in cancer progression and inflammation. Ongoing research aims to elucidate these interactions more clearly.

Case Studies

- Antimicrobial Efficacy : A study published in the Journal of Pharmaceutical Sciences reported that derivatives of methoxyphenyl compounds displayed enhanced antibacterial activity compared to their non-methoxylated counterparts. This highlights the importance of structural modifications in enhancing biological efficacy.

- Cancer Cell Line Studies : Another investigation demonstrated that treatment with 4-(4-Methoxyphenyl)-3-methylbenzoic acid resulted in significant apoptosis in cancer cell lines, with flow cytometry confirming increased Annexin V positivity, indicative of early apoptotic changes.

Eigenschaften

IUPAC Name |

4-(4-methoxyphenyl)-3-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O3/c1-10-9-12(15(16)17)5-8-14(10)11-3-6-13(18-2)7-4-11/h3-9H,1-2H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOTSVFQKWZCFKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=O)O)C2=CC=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90689166 | |

| Record name | 4'-Methoxy-2-methyl[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90689166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108478-59-7 | |

| Record name | 4'-Methoxy-2-methyl[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90689166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.